Uncontrolled precipitation from inorganic bromide salts ruins BiOBr thin-film uniformity. 3-Bromo-2-hydroxypropanoic acid solves this with temperature-gated halide release.
3-Bromo-2-hydroxypropanoic acid (CAS: 32777-03-0), commonly referred to as 3-bromolactic acid, is a bifunctional halogenated carboxylic acid utilized primarily as a highly controlled single-source precursor (SSP) for advanced materials and as a specialized building block in organic synthesis. Characterized by a molecular weight of 168.97 g/mol, it features an alpha-hydroxyl group and a primary alkyl bromide. In industrial and advanced laboratory procurement, its most critical value lies in its precisely tuned leaving-group kinetics. Unlike simple inorganic halides, the covalently bound bromine allows for temperature-dependent, rate-controlled halide release in aqueous environments. This renders it an indispensable precursor for the controlled nucleation of bismuth oxybromide (BiOBr) photocatalysts, where the leaving group ability must be calibrated to avoid premature precipitation or excessive thermal activation requirements[1].
Attempting to substitute 3-bromo-2-hydroxypropanoic acid with generic inorganic bromide salts (e.g., KBr or NaBr) in aqueous metal-oxide synthesis results in catastrophic process failure; the presence of free halide ions causes instantaneous, uncontrolled precipitation of metal salts, destroying nanoparticle morphology and thin-film uniformity. Conversely, substituting with its closest structural analogues fails due to leaving-group thermodynamics. 3-Iodolactic acid possesses a carbon-iodine bond that is too labile, failing to form stable metal-organic complexes at room temperature and precipitating prematurely. Meanwhile, 3-chlorolactic acid forms stable complexes but requires significantly higher thermal activation energy to release the halide, drastically increasing processing times—such as requiring 12 hours of annealing versus just 2 hours for the bromo-derivative in thin-film fabrication. Consequently, for processes requiring precisely gated halide release, 3-bromo-2-hydroxypropanoic acid cannot be substituted [1].
In the synthesis of bismuth oxyhalide single-source precursors (SSPs), the leaving group ability of the halogenated lactate ligand dictates whether a stable intermediate can be isolated. 3-Bromo-2-hydroxypropanoic acid successfully coordinates with bismuth to form the stable 'BiBrLac' complex at room temperature. In direct contrast, attempts to utilize 3-iodolactic acid fail entirely; the iodide acts as too strong of a leaving group, preventing complexation and resulting in immediate, unwanted solid precipitation at room temperature[1].
| Evidence Dimension | Precursor complex formation at room temperature |
| Target Compound Data | Forms stable BiBrLac complex (100% success) |
| Comparator Or Baseline | 3-Iodolactic acid (fails to complex; precipitates immediately) |
| Quantified Difference | Complete stability vs. complete failure to form SSP |
| Conditions | Aqueous coordination with bismuth nitrate at room temperature |
Buyers developing controlled-release metal-organic precursors must select the bromo-derivative, as the iodo-analog is too unstable to form the necessary intermediate.
The thermal release rate of the halide from the lactate complex directly impacts downstream manufacturing efficiency. When utilizing these compounds for spray pyrolysis of photocatalytic films, the BiBrLac complex (derived from 3-bromo-2-hydroxypropanoic acid) requires only 2 hours of annealing at 200°C to achieve optimal film formation. In contrast, the BiClLac complex (derived from 3-chlorolactic acid) requires 12 hours of annealing at the same temperature to fully decompose and form the desired BiOCl film [1].
| Evidence Dimension | Required annealing time at 200°C |
| Target Compound Data | 2 hours (for BiBrLac film formation) |
| Comparator Or Baseline | 3-Chlorolactic acid derivative (12 hours for BiClLac) |
| Quantified Difference | 83.3% reduction in thermal processing time |
| Conditions | Spray pyrolysis onto glass slides followed by 200°C oven annealing |
Procuring the bromo-derivative allows manufacturers to cut thermal processing times by a factor of six compared to the chloro-derivative, drastically reducing energy costs in film fabrication.
Standard synthesis of bismuth oxybromides using inorganic bismuth salts and free bromide ions (e.g., KBr) suffers from extremely fast, uncontrolled nucleation due to rapid precipitation. By utilizing 3-bromo-2-hydroxypropanoic acid, the bismuth ions are solubilized without hydrolysis, and the bromide is covalently bound. The halide is only released via a temperature-dependent nucleophilic substitution with water, shifting the system from uncontrolled instantaneous precipitation to a tunable, heat-activated nucleation and growth process [1].
| Evidence Dimension | Halide release and precipitation kinetics |
| Target Compound Data | Covalently bound bromide enables temperature-controlled, slow release |
| Comparator Or Baseline | Inorganic bromide salts (e.g., KBr) (instantaneous free halide precipitation) |
| Quantified Difference | Shift from uncontrolled instantaneous precipitation to tunable, temperature-dependent kinetics |
| Conditions | Aqueous colloidal synthesis of BiOBr nanomaterials |
For researchers and engineers requiring uniform nanoparticle morphology, this compound is essential to prevent the catastrophic rapid precipitation caused by generic bromide salts.
Directly utilizing its calibrated leaving-group kinetics, this compound forms stable BiBrLac complexes that enable the spray pyrolysis of uniform bismuth oxybromide thin films. The bromo-derivative is specifically chosen here because it reduces required annealing times by 83% compared to chloro-analogs, streamlining manufacturing workflows [1].
Acting as a temperature-gated halide release agent, it prevents the uncontrolled precipitation typically seen with inorganic bromide salts. This makes it an essential procurement choice for synthesizing hierarchical micro/nano-architectures where precise tuning of nanoparticle nucleation and growth rates in aqueous media is mandatory [1].
Because its carbon-halogen bond is perfectly balanced—unlike the overly labile iodo-analog—it is specifically suited for formulating room-temperature stable metal-organic adducts. This allows buyers to prepare, store, and handle aqueous precursor solutions without premature degradation or unwanted solid precipitation[1].
Corrosive;Irritant